![molecular formula C6H5BrFN B010200 5-(Bromomethyl)-2-fluoropyridine CAS No. 105827-74-5](/img/structure/B10200.png)
5-(Bromomethyl)-2-fluoropyridine
Overview
Description
5-(Bromomethyl)-2-fluoropyridine is an organofluorine compound with a bromomethyl group attached to the 2-position of the pyridine ring. It is a colorless solid that is soluble in common organic solvents. 5-(Bromomethyl)-2-fluoropyridine is used as a reagent in organic synthesis and as a ligand for transition metal complexes. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthesis of Boronic Acids and Esters
5-(Bromomethyl)-2-fluoropyridine: is a key intermediate in the synthesis of boronic acids and esters. These compounds are essential in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the pharmaceutical industry for the construction of complex molecules. The bromomethyl group acts as a good leaving group, facilitating the formation of boronic acids and esters under appropriate conditions .
Development of Liquid Crystals
The structural motif of 5-(Bromomethyl)-2-fluoropyridine is valuable in the design of liquid crystals. Its rigid pyridine core and the presence of halogen atoms make it suitable for inducing specific orientations and phases in liquid crystalline materials. These materials have applications in display technologies and optical devices .
Organic Photovoltaic Materials
Halogenated pyridines, such as 5-(Bromomethyl)-2-fluoropyridine, are used in the development of organic photovoltaic materials. They can serve as building blocks for conjugated polymers or small molecules that exhibit desirable electronic properties for solar energy conversion .
Corrosion Inhibitors
The pyridine ring in 5-(Bromomethyl)-2-fluoropyridine can act as a corrosion inhibitor for metals. By forming a protective layer on the metal surface, it prevents oxidation and degradation, extending the life of metal components in various industrial applications .
Bioconjugation and Labeling
In biochemistry, 5-(Bromomethyl)-2-fluoropyridine can be used for bioconjugation. It can link biomolecules to fluorescent dyes or other markers, enabling the visualization and tracking of biological processes in research and diagnostic applications .
Synthesis of Heterocyclic Compounds
As a versatile synthetic intermediate, 5-(Bromomethyl)-2-fluoropyridine is employed in the synthesis of various heterocyclic compounds. These compounds are prevalent in a wide range of drugs and agrochemicals, highlighting its importance in medicinal chemistry .
Mechanism of Action
Target of Action
5-(Bromomethyl)-2-fluoropyridine is a halogenated compound, and similar compounds have been found to interact with DNA . Bromomethyl-substituted compounds, such as acridines, have been shown to crosslink and intercalate with DNA . Therefore, it’s plausible that 5-(Bromomethyl)-2-fluoropyridine may also target DNA in a similar manner.
Mode of Action
Bromomethyl compounds have been shown to exhibit crosslinking and intercalative activities with dna . This suggests that 5-(Bromomethyl)-2-fluoropyridine may interact with DNA by forming covalent bonds (crosslinks) and inserting itself between DNA bases (intercalation), disrupting the normal functioning of DNA and potentially leading to cell death.
Pharmacokinetics
Similar halogenated compounds are generally well-absorbed and can distribute widely in the body due to their lipophilic nature . The metabolism and excretion of these compounds can vary, often involving hepatic metabolism and renal excretion.
properties
IUPAC Name |
5-(bromomethyl)-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJPAAPIEURDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622024 | |
Record name | 5-(Bromomethyl)-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-fluoropyridine | |
CAS RN |
105827-74-5 | |
Record name | 5-(Bromomethyl)-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Bromomethyl)-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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